Comprehensive Technical Guide on Mosapride-d5 Citric Amide (CAS 1329797-02-5): Synthesis, Analytical Applications, and Pharmacokinetic Profiling
Comprehensive Technical Guide on Mosapride-d5 Citric Amide (CAS 1329797-02-5): Synthesis, Analytical Applications, and Pharmacokinetic Profiling
Executive Summary
In the rigorous landscape of pharmacokinetic (PK) research and impurity profiling, the demand for highly specific, stable reference standards is non-negotiable. Mosapride-d5 Citric Amide (CAS: 1329797-02-5) is a rationally engineered stable isotope-labeled (SIL) complex. By integrating a pentadeuterated ethoxy group with a citric acid amide conjugation, this compound serves as an indispensable internal standard (IS) and specific metabolite/impurity reference. This whitepaper deconstructs the chemical causality, pharmacological context, and self-validating bioanalytical workflows associated with this critical molecule.
Chemical Identity & Structural Causality
To deploy Mosapride-d5 Citric Amide effectively, scientists must understand the structural engineering behind its design. The parent compound, Mosapride, is a gastroprokinetic agent. The derivative features two critical modifications:
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Deuterium Placement (ethoxy-d5): The five deuterium atoms are localized on the ethoxy moiety attached to the phenyl ring. Causality Insight: Unlike labile protons found on amines or hydroxyl groups, aliphatic carbon-bound deuteriums strongly resist hydrogen-deuterium exchange (HDX) in aqueous biological matrices or acidic LC mobile phases. This ensures a permanent +5 Da mass shift, eliminating isotopic cross-talk with the unlabeled parent drug during mass spectrometry[1].
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Citric Amide Conjugation: The free aniline amino group of mosapride is acylated by the central carboxyl group of citric acid. Causality Insight: This conjugation significantly increases the molecule's polarity and alters its chromatographic retention time. In drug development, characterizing such polar impurities or prodrug-like metabolites is critical for complete mass balance and regulatory compliance[2].
Table 1: Physicochemical Properties
| Property | Value |
| Product Name | Mosapride-d5 Citric Amide |
| CAS Number | 1329797-02-5 |
| IUPAC Name | 3-[[2-chloro-4-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methylcarbamoyl]-5-(1,1,2,2,2-pentadeuterioethoxy)phenyl]carbamoyl]-3-hydroxypentanedioic acid |
| Molecular Formula | C₂₇H₂₆D₅ClFN₃O₉ |
| Molecular Weight | 601.03 g/mol |
| Primary Application | Internal Standard (IS) / Impurity Reference Profiling |
Pharmacological Context: 5-HT4 Receptor Dynamics
While Mosapride-d5 Citric Amide is primarily utilized as an analytical standard, its parent compound's biological activity dictates the biological matrices (e.g., gastrointestinal tissue, plasma) in which it is analyzed. Mosapride acts as a selective agonist for the 5-hydroxytryptamine 4 (5-HT4) receptor, a G protein-coupled receptor (GPCR)[3].
Activation of this receptor stimulates the Gs protein, upregulating adenylyl cyclase (AC) and increasing intracellular cyclic AMP (cAMP). This cascade activates Protein Kinase A (PKA), ultimately promoting acetylcholine release in the enteric nervous system and enhancing gastrointestinal peristalsis.
5-HT4 Receptor signaling pathway mediating gastrointestinal motility.
Bioanalytical Application: LC-MS/MS Methodologies
In quantitative bioanalysis, utilizing a SIL-IS like Mosapride-d5 Citric Amide is the gold standard for mitigating matrix effects (ion suppression or enhancement) in electrospray ionization (ESI). Because the SIL-IS co-elutes with the target analyte and shares identical ionization efficiencies, it acts as a self-validating internal control system . Any matrix-induced signal loss of the analyte is proportionally mirrored by the IS, ensuring the peak area ratio remains constant and reliable.
Step-by-Step Protocol: Plasma Extraction and LC-MS/MS Validation
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Standard Preparation: Prepare a master stock of Mosapride-d5 Citric Amide in LC-MS grade methanol (1 mg/mL). Dilute to a working IS solution of 50 ng/mL.
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Causality: Methanol prevents the hydrolysis of the amide bond that could slowly occur in purely aqueous solutions over extended storage.
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Sample Spiking: Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of the working IS solution. Vortex for 30 seconds.
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Causality: Early introduction of the IS ensures it undergoes the exact same matrix interactions, protein binding, and extraction losses as the endogenous analyte.
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Protein Precipitation (PPT): Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid). Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.
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Causality: Acetonitrile effectively denatures plasma proteins. The low temperature and acidic environment stabilize the citric amide linkage and improve the recovery of this highly polar derivative.
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Supernatant Transfer & Evaporation: Transfer 150 µL of the supernatant to a clean plate. Evaporate to dryness under a gentle stream of nitrogen at 35°C.
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Reconstitution: Reconstitute in 100 µL of initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid).
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LC-MS/MS Analysis: Inject 5 µL onto a C18 UHPLC column. Monitor the specific Multiple Reaction Monitoring (MRM) transitions. For Mosapride-d5 Citric Amide, the precursor ion is typically monitored as [M+H]⁺ at m/z 602.0.
Bioanalytical workflow utilizing Mosapride-d5 Citric Amide as an internal standard.
Quantitative Data & Validation Parameters
When deploying Mosapride-d5 Citric Amide in a validated bioanalytical assay, specific performance metrics must be met to satisfy FDA/EMA bioanalytical method validation guidelines. The table below summarizes the typical target specifications and the scientific rationale behind them.
Table 2: Typical LC-MS/MS Validation Parameters
| Parameter | Target Specification | Causality / Rationale |
| Isotopic Purity | > 99% (d5) | Prevents cross-talk; <1% d0 ensures no false positive signal is contributed to the unlabeled drug channel. |
| Matrix Effect (IS-normalized) | 95% - 105% | Co-elution of the SIL-IS perfectly compensates for ionization suppression in complex plasma matrices. |
| Extraction Recovery | > 80% (Consistent) | Acidified acetonitrile PPT provides reproducible recovery for polar amide derivatives without degrading the molecule. |
| Linearity (R²) | > 0.995 | Ensures accurate quantification across the entire therapeutic pharmacokinetic range. |
Conclusion
Mosapride-d5 Citric Amide (CAS 1329797-02-5) represents a highly specialized, rationally designed reference standard. By combining a stable isotopic label (d5) with a specific metabolic/impurity conjugation (citric amide), it empowers analytical scientists to achieve rigorous, self-validating quantification in complex biological matrices. Its application is indispensable for advancing the pharmacological profiling, pharmacokinetic tracking, and quality control of gastroprokinetic therapies.
References
- Source: smolecule.
- Source: pharmaffiliates.
- Title: GPCR/G Protein - MedchemExpress.
